![molecular formula C12H12N2O2S B12439387 [2-(Phenylsulfonyl)phenyl]hydrazine CAS No. 887593-89-7](/img/structure/B12439387.png)
[2-(Phenylsulfonyl)phenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Phenylsulfonyl)phenyl]hydrazine is an organic compound with the molecular formula C12H12N2O2S It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a phenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Phenylsulfonyl)phenyl]hydrazine typically involves the reaction of phenylhydrazine with a sulfonyl chloride derivative. One common method is the reaction of phenylhydrazine with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Phenylsulfonyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various hydrazone derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [2-(Phenylsulfonyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as a reagent in hydrazone formation reactions .
Biology and Medicine
Its hydrazine moiety can interact with various biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mecanismo De Acción
The mechanism of action of [2-(Phenylsulfonyl)phenyl]hydrazine involves its interaction with biological molecules through its hydrazine and sulfonyl functional groups. The hydrazine moiety can form covalent bonds with carbonyl groups in proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: Lacks the sulfonyl group, making it less stable and less soluble in organic solvents.
Benzenesulfonylhydrazine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
[2-(Phenylsulfonyl)phenyl]hydrazine is unique due to the presence of both the phenyl and sulfonyl groups, which confer distinct chemical properties. The sulfonyl group enhances the compound’s stability and solubility, while the phenyl group provides a site for further functionalization .
Propiedades
Número CAS |
887593-89-7 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
[2-(benzenesulfonyl)phenyl]hydrazine |
InChI |
InChI=1S/C12H12N2O2S/c13-14-11-8-4-5-9-12(11)17(15,16)10-6-2-1-3-7-10/h1-9,14H,13H2 |
Clave InChI |
ROUAUSKOJSRIGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


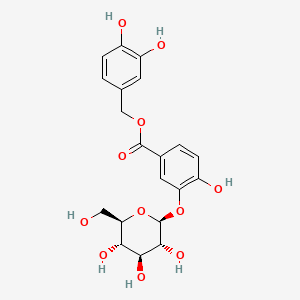
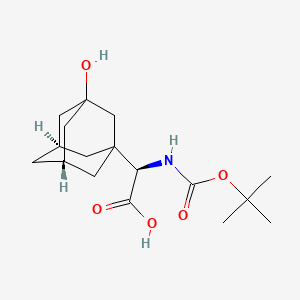
![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)
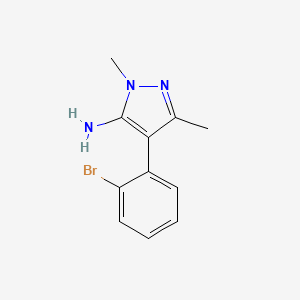
![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)
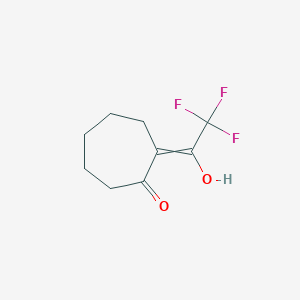
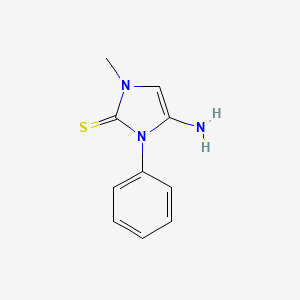
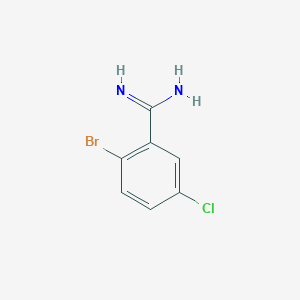
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-Dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12439373.png)
![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)
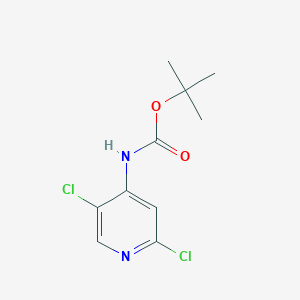
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B12439405.png)
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)
